

# In-depth Technical Guide to 3-(Bromomethyl)-4-fluorobenzonitrile

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## Compound of Interest

Compound Name: 3-(Bromomethyl)-4-fluorobenzonitrile

Cat. No.: B1285622

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-(Bromomethyl)-4-fluorobenzonitrile**, its applications in research and drug development, and relevant experimental context. This information is intended to support laboratory research and the strategic design of new therapeutic agents.

## Core Compound Properties

**3-(Bromomethyl)-4-fluorobenzonitrile** is a substituted aromatic compound with the molecular formula  $C_8H_5BrFN$ .<sup>[1]</sup> Its chemical structure, featuring a bromomethyl group, a nitrile group, and a fluorine atom on the benzene ring, makes it a versatile reagent in organic synthesis.

All available quantitative data for **3-(Bromomethyl)-4-fluorobenzonitrile** is summarized in the table below. It is critical to note that experimentally determined values for some properties of this specific isomer are not readily available in the literature, and in such cases, predicted values are provided. For comparison, data for a closely related isomer, 4-(Bromomethyl)-3-fluorobenzonitrile, is also included, highlighting the importance of isomeric purity in experimental design.

Property	3-(Bromomethyl)-4-fluorobenzonitrile	4-(Bromomethyl)-3-fluorobenzonitrile
CAS Number	856935-35-8[1]	105942-09-4
Molecular Weight	214.03 g/mol [1]	214.04 g/mol [2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN[1]	C <sub>8</sub> H <sub>5</sub> BrFN[2]
Melting Point	Not available	75 - 79 °C[2]
Boiling Point	274.4 ± 25.0 °C (Predicted)	Not available
Density	1.59 ± 0.1 g/cm <sup>3</sup> (Predicted)	Not available

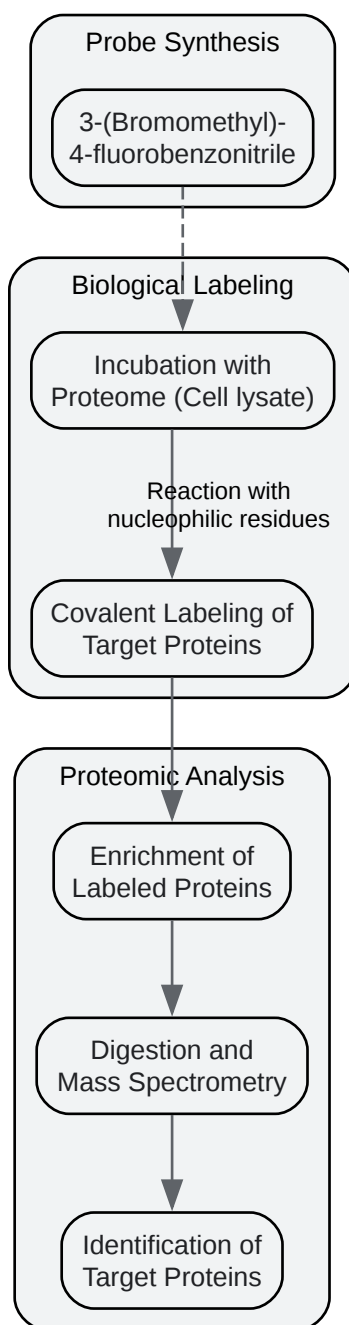
## Applications in Research and Drug Development

**3-(Bromomethyl)-4-fluorobenzonitrile** and its isomers are recognized as valuable building blocks in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of this fluorinated benzonitrile moiety into larger molecular scaffolds.

## Role in Proteomics Research

**3-(Bromomethyl)-4-fluorobenzonitrile** is specifically noted as a fluorinated aryl nitrile compound for proteomics research.[1] While detailed experimental protocols for its direct application are not widely published, its structure suggests a potential role as a chemical probe or labeling agent. The bromomethyl group can react with nucleophilic residues on proteins, such as cysteine or lysine, to form covalent adducts. The incorporated fluorine atom can serve as a useful label for <sup>19</sup>F NMR studies, and the nitrile group can be a handle for further chemical modifications or for influencing the electronic properties of the molecule.

A generalized workflow for the use of such a reagent in chemical proteomics is outlined below.



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A generalized workflow for a chemical proteomics experiment.

## Intermediate in Pharmaceutical Synthesis

The broader class of brominated and fluorinated benzonitriles are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance

metabolic stability and bioavailability of drug candidates. The nitrile group can be a precursor to other functional groups or act as a bioisostere for other functionalities. While a specific synthesis protocol for a drug candidate using **3-(Bromomethyl)-4-fluorobenzonitrile** is not detailed in the available literature, its isomers are used in the development of anti-cancer agents.[2]

## Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of **3-(Bromomethyl)-4-fluorobenzonitrile** are not readily found in peer-reviewed literature. However, a general method for the synthesis of a related compound, 4-(bromomethyl)benzonitrile, can be adapted. This typically involves the radical bromination of the corresponding methylbenzonitrile.

Example Synthetic Protocol (Adapted for **3-(Bromomethyl)-4-fluorobenzonitrile**):

Disclaimer: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Reaction: Free-radical bromination of 3-methyl-4-fluorobenzonitrile.

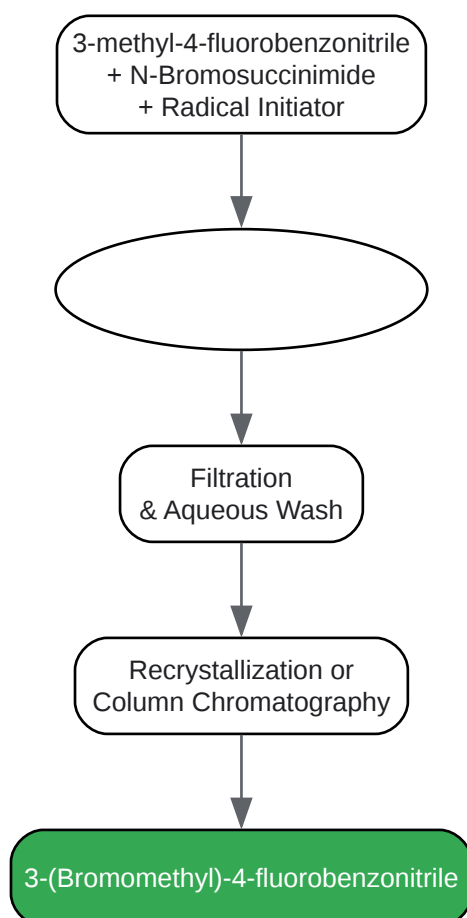
Materials:

- 3-methyl-4-fluorobenzonitrile
- N-Bromosuccinimide (NBS)
- A radical initiator (e.g., Azobisisobutyronitrile - AIBN or benzoyl peroxide)
- Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-fluorobenzonitrile in the anhydrous solvent.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **3-(Bromomethyl)-4-fluorobenzonitrile** by recrystallization or column chromatography.



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## References

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